BenchChemオンラインストアへようこそ!

Coumarin

Cytochrome P450 Enzyme Inhibition Structure-Activity Relationship

Differentiate your research with unsubstituted Coumarin. Unlike warfarin, this parent compound lacks anticoagulant activity, serving as the ideal non-hemostatic scaffold for anti-inflammatory, anticancer, or antimicrobial synthesis. Use as a CYP2A6 assay negative control (vs. 7-hydroxycoumarin) or a metabolic probe for the 3,4-epoxidation pathway. Its broad MIC range (0.625–5.0 mg/mL) against gastroenteritis bacteria makes it a validated starting point for novel antimicrobials. Avoid confounding anticoagulant effects in your derivatives—start with the pure parent.

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 103802-83-1
Cat. No. B035378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin
CAS103802-83-1
Synonyms1,2-benzopyrone
5,6-benzo-alpha-pyrone
coumarin
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=O)O2
InChIInChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
InChIKeyZYGHJZDHTFUPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 63.5° F (NTP, 1992)
0.01 M
1.9 mg/mL at 20 °C
Soluble in ethanol;  very soluble in ether and chloroform
Freely soluble in oils
Soluble in aqueous alkali, oxygenated and chlorinated solvents
In chloroform 49.4 g/100 g @ 25 °C;  in pyridine 87.7 g/100 g @ 20-25 °C
In water, 1,900 mg/l @ 20 °C
1.9 mg/mL
Solubility in water: poo

Coumarin (CAS 103802-83-1) Baseline Overview for Scientific Procurement


Coumarin (CAS 103802-83-1), also known as 2H-1-benzopyran-2-one, is the parent benzopyrone of a large class of naturally occurring and synthetic compounds known as coumarins [1]. It is a small molecule (C9H6O2, MW 146.14 g/mol) [2] found in many plants and used as a flavoring agent, fluorescent dye, and plant metabolite [3]. While coumarin itself possesses limited direct therapeutic application, its core structure serves as the essential scaffold for numerous clinically important anticoagulants (e.g., warfarin) [1] and a versatile probe for biochemical assays [3]. This guide provides quantitative evidence to differentiate this specific parent compound from its closest analogs and derivatives for research and industrial applications.

Why Substituting Coumarin (CAS 103802-83-1) with Derivatives Can Compromise Research Outcomes


While the coumarin nucleus is a privileged scaffold, simple substitution dramatically alters a compound's physicochemical, pharmacokinetic, and pharmacodynamic properties. In the context of anticoagulation, the parent coumarin has negligible activity compared to its 4-hydroxy derivatives like warfarin and acenocoumarol [1]. For applications as a biochemical probe, the parent molecule's interaction with cytochrome P450 enzymes, particularly CYP2A6, differs substantially from its 7-hydroxy counterpart [2]. Furthermore, simple substitutions impact binding to human serum albumin, a critical factor in drug distribution [3]. Therefore, treating the unsubstituted coumarin as a generic, interchangeable member of its chemical class can lead to erroneous experimental conclusions or suboptimal industrial performance. The following quantitative comparisons directly address the specific selection criteria for this parent compound.

Quantitative Differentiation Evidence for Coumarin (CAS 103802-83-1) vs. Key Analogs


Differential CYP2A6 Inhibitory Potency: Parent Coumarin vs. 7-Hydroxycoumarin

The parent compound coumarin is a weak inhibitor of CYP2A6 compared to 7-hydroxycoumarin. A 2019 study evaluated the inhibitory potential of various coumarin derivatives on CYP2A6 [1]. The unsubstituted coumarin showed significantly lower inhibitory activity, while 6,7-dihydroxycoumarin (1) demonstrated potent inhibition with an IC50 of 0.39 μM and a Ki of 0.25 μM. 7,8-dihydroxycoumarin (9) also showed strong inhibition (IC50 4.61 μM, Ki 3.02 μM). The study concluded that hydroxy substitution, particularly at the C6 position, is critical for CYP2A6 inhibition [1].

Cytochrome P450 Enzyme Inhibition Structure-Activity Relationship

Anticoagulant Activity: Parent Coumarin vs. 4-Hydroxycoumarin Derivatives

Coumarin itself lacks significant anticoagulant activity. The antithrombotic effect is conferred by the 4-hydroxycoumarin moiety, which is present in clinical anticoagulants like warfarin, acenocoumarol, and phenprocoumon [1]. These drugs act as vitamin K antagonists by inhibiting vitamin K epoxide reductase (VKOR). The parent compound, coumarin, does not contain this essential 4-hydroxy group and is therefore not an anticoagulant [1]. This fundamental difference is why warfarin and its analogs are used in therapy, while the parent coumarin is used in flavor and fragrance applications.

Anticoagulant Vitamin K Antagonist Structure-Activity Relationship

Comparative Pharmacokinetics in Rodent Models: Coumarin vs. its 7-Hydroxy Metabolite

The metabolism and pharmacokinetics of coumarin differ significantly between species. A comparative study in mice and rats following a 200 mg/kg oral gavage dose of 14C-coumarin revealed that the major plasma metabolite in mice is o-hydroxyphenylacetic acid (o-HPAA), reaching a Cmax of 37 µg/mL and accounting for 41% of the urinary dose [1]. In contrast, the Cmax for the other major metabolite, 7-hydroxycoumarin, was only 3 µg/mL in mouse plasma. The total plasma radioactivity (representing parent coumarin and all metabolites) was 3.5-fold lower in rats than in mice, and the plasma half-life was five times longer in rats [1].

Pharmacokinetics Drug Metabolism Species Differences

Human Plasma Albumin Binding Affinity: Coumarin vs. Warfarin

Binding to human serum albumin (HSA) is a key determinant of a drug's free fraction and distribution. A study using equilibrium dialysis showed that the affinity of coumarin for the primary binding site on HSA is lower than that of 4-hydroxycoumarin derivatives like warfarin [1]. The study states, 'In the primary binding site, the affinity for the 4-hydroxyl compounds (4-chromanol, warfarin and 4-hydroxycoumarin) are larger than for coumarin and 3-acetylcoumarin' [1]. This difference in binding affinity has direct implications for the in vivo behavior of these molecules.

Protein Binding Human Serum Albumin Drug Distribution

Antimicrobial Activity Spectrum: Coumarin vs. Quercetin

In a comparative study against bacterial strains causing gastroenteritis, coumarin demonstrated a broader spectrum of antibacterial activity than quercetin [1]. Coumarin exhibited activity against all tested microorganisms (Escherichia coli, Enterobacter aerogenes, Salmonella typhimurium, Salmonella infantis), whereas quercetin did not [1]. The minimum inhibitory concentration (MIC) of coumarin ranged from 0.625 to 5.0 mg/mL, with Salmonella strains showing the highest resistance [1].

Antimicrobial Minimum Inhibitory Concentration Natural Product

Optimal Application Scenarios for Coumarin (CAS 103802-83-1) Based on Evidence


Negative Control or Baseline for CYP2A6 Inhibition Studies

Given its weak inhibitory activity against CYP2A6 compared to 7-hydroxycoumarin derivatives [1], unsubstituted coumarin is an ideal negative control or baseline compound for enzymatic assays focused on CYP2A6. This application is directly supported by the quantitative data showing the high potency of 6,7-dihydroxycoumarin (IC50 = 0.39 µM) against this enzyme [1].

Broad-Spectrum Antimicrobial Screening Lead

The evidence that coumarin exhibits activity against a wider range of gastroenteritis-causing bacteria compared to quercetin [2] positions it as a more promising starting scaffold for developing broad-spectrum antimicrobial agents. Its demonstrated MIC range of 0.625 - 5.0 mg/mL [2] provides a quantitative benchmark for evaluating new synthetic derivatives.

Metabolic Probe for 3,4-Epoxidation Pathway

The pharmacokinetic data showing that coumarin is primarily metabolized to o-HPAA via the 3,4-epoxidation pathway, with 7-hydroxycoumarin being a minor metabolite in mice [3], establishes this parent compound as a specific probe for studying this metabolic route. This is a critical application where substituting with a 7-hydroxy derivative would yield completely different metabolic information.

Non-Anticoagulant Scaffold for Derivative Synthesis

The clear evidence that the parent coumarin lacks the anticoagulant activity of 4-hydroxy derivatives like warfarin [4] makes it the essential non-anticoagulant starting material for synthesizing coumarin derivatives intended for non-hemostatic applications (e.g., anti-inflammatory, anticancer, or antimicrobial agents). This ensures that any biological activity observed in a new derivative is not confounded by the anticoagulant effects of the scaffold itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.